molecular formula C9H9ClF3NO B13596665 (R)-2-Amino-2-(2-chloro-6-(trifluoromethyl)phenyl)ethan-1-ol

(R)-2-Amino-2-(2-chloro-6-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13596665
M. Wt: 239.62 g/mol
InChI Key: WOIQGEFPHYMZMY-ZETCQYMHSA-N
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Description

(2R)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with significant importance in various scientific fields. The presence of the trifluoromethyl group and the chiral center at the second carbon atom makes it a unique molecule with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. Another approach is the enantioselective addition of a nucleophile to a chiral imine precursor.

Industrial Production Methods

Industrial production of this compound often employs large-scale asymmetric synthesis techniques. The use of chiral auxiliaries and catalysts is crucial to achieve high enantiomeric purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include oximes, nitriles, secondary amines, and substituted phenyl derivatives.

Scientific Research Applications

(2R)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol: The enantiomer of the compound with different stereochemistry.

    2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethanol: A similar compound lacking the chiral center.

    2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethanamine: A derivative with an amine group instead of an alcohol.

Uniqueness

The presence of the trifluoromethyl group and the specific stereochemistry of (2R)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol make it unique. The trifluoromethyl group imparts increased metabolic stability and lipophilicity, while the chiral center allows for enantioselective interactions with biological targets.

Properties

Molecular Formula

C9H9ClF3NO

Molecular Weight

239.62 g/mol

IUPAC Name

(2R)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9ClF3NO/c10-6-3-1-2-5(9(11,12)13)8(6)7(14)4-15/h1-3,7,15H,4,14H2/t7-/m0/s1

InChI Key

WOIQGEFPHYMZMY-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)[C@H](CO)N)C(F)(F)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CO)N)C(F)(F)F

Origin of Product

United States

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